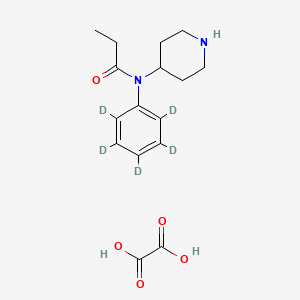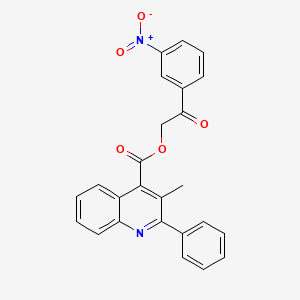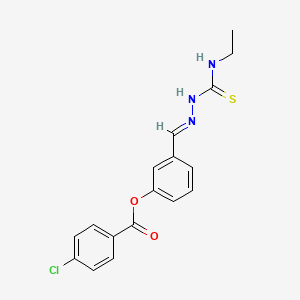
(R)-C8-TRIP, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-C8-TRIP, AldrichCPR is a chiral compound known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-C8-TRIP typically involves several steps, including the preparation of the chiral precursor and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of ®-C8-TRIP is scaled up using optimized synthetic routes that maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-C8-TRIP undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
®-C8-TRIP has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ®-C8-TRIP involves its ability to induce chirality in chemical reactions. This is achieved through its interaction with specific molecular targets and pathways, such as enzymes and receptors, which facilitate the formation of chiral products. The compound’s unique structure allows it to bind selectively to these targets, thereby influencing the outcome of the reactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ®-C8-TRIP include:
- (S)-C8-TRIP
- ®-BINAP
- (S)-BINAP
Uniqueness
What sets ®-C8-TRIP apart from these similar compounds is its specific chiral configuration and the resulting enantiomeric purity it imparts to the products. This makes it particularly valuable in applications where high selectivity and efficiency are required.
Properties
Molecular Formula |
C66H89O4P |
|---|---|
Molecular Weight |
977.4 g/mol |
IUPAC Name |
13-hydroxy-6,20-dioctyl-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C66H89O4P/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65-63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)70-71(67,68)69-65)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46H,15-28H2,1-14H3,(H,67,68) |
InChI Key |
NQIIXPJAZNVETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)CCCCCCCC)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
![Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12042551.png)

![2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042562.png)
![3-Methyl-2-(3-methylbutyl)-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042571.png)



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042592.png)
